![molecular formula C13H14N2OS B3271463 1H-indol-3-yl(morpholin-4-yl)methanethione CAS No. 54921-45-8](/img/structure/B3271463.png)
1H-indol-3-yl(morpholin-4-yl)methanethione
Overview
Description
The compound “1H-indol-3-yl(morpholin-4-yl)methanethione” is a sulfur-containing organic compound. It has an indole group, which is a common structure in many natural products and pharmaceuticals, and a morpholine group, which is a common motif in drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would include an indole ring, a morpholine ring, and a methanethiol group. The exact 3D conformation would depend on the specific stereochemistry and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring and the morpholine ring. The sulfur atom might also be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Medicinal Chemistry
This compound is a versatile material used in scientific research. Its unique structure enables its application in various fields, including medicinal chemistry. Indole derivatives are essential entities and could be found in many natural products . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
Organic Synthesis
1H-indol-3-yl(morpholin-4-yl)methanethione is also used in organic synthesis. The indole family members are ideal precursors for the synthesis of active molecules .
Drug Discovery
The compound plays a significant role in drug discovery. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer access to complex molecules . This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Generation of Biologically Active Structures
1H-indol-3-yl(morpholin-4-yl)methanethione and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis of Heterocyclic Derivatives
This compound and its derivatives have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-indol-3-yl(morpholin-4-yl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c17-13(15-5-7-16-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNFNROQKIYLPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808158 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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